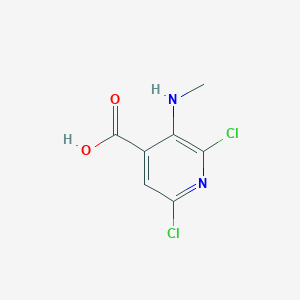
(3-Isopropoxypyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isopropoxypyridin-2-yl)methanol: is an organic compound with a molecular formula of C9H13NO2 It is characterized by a pyridine ring substituted with an isopropoxy group at the third position and a hydroxymethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Isopropoxypyridin-2-yl)methanol typically begins with commercially available 2-chloromethylpyridine.
Reaction with Isopropanol: The 2-chloromethylpyridine is reacted with isopropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isopropoxy group.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: (3-Isopropoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Isopropoxypyridin-2-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: (3-Isopropoxypyridin-2-yl)carboxylic acid.
Reduction: (3-Isopropoxypyridin-2-yl)methane.
Substitution: (3-Isopropoxypyridin-2-yl)methyl esters.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: (3-Isopropoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
作用機序
The mechanism by which (3-Isopropoxypyridin-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the isopropoxy group can enhance lipophilicity, improving membrane permeability.
類似化合物との比較
(3-Methoxypyridin-2-yl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(3-Ethoxypyridin-2-yl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness:
Lipophilicity: The isopropoxy group in (3-Isopropoxypyridin-2-yl)methanol provides higher lipophilicity compared to methoxy and ethoxy analogs, potentially enhancing its biological activity.
Steric Effects: The bulkier isopropoxy group can influence the compound’s interaction with biological targets, offering unique binding properties.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
(3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-5-10-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChIキー |
CXZXFQZQJMDVQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(N=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


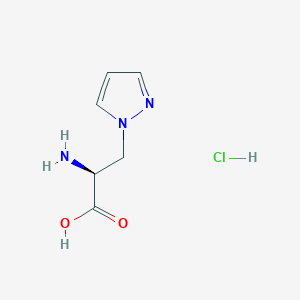
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
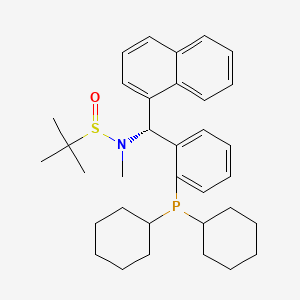
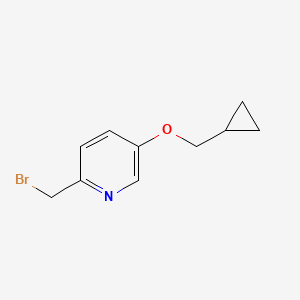
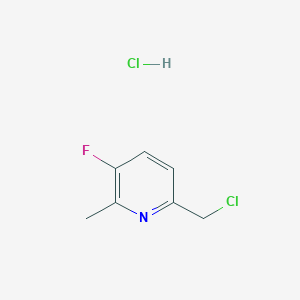

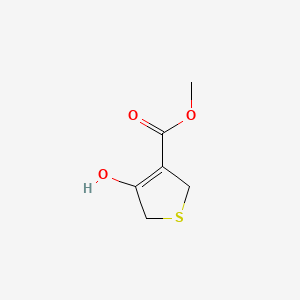
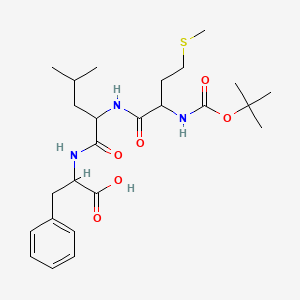
![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
